3-Amino-6-fluorobenzo[b]thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
3-amino-6-fluoro-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQQRZYJPWFREA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=C2N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Temperature | 130°C |
| Solvent | DMSO |
| Reaction Time | 30 minutes (microwave) |
| Yield (3-aminobenzo[b]thiophene-2-carboxylate) | 58–96% |
This method’s advantages include rapid reaction times and compatibility with electron-deficient aryl halides. However, steric hindrance at the 6-position may reduce yields, necessitating optimized stoichiometry.
Halogen-Amination of 3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic Acid
A two-step halogen-to-amine substitution strategy is viable for introducing the 3-amino group. Starting with 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid, nucleophilic aromatic substitution (SNAr) with ammonia or ammonium hydroxide under high-pressure conditions replaces the chlorine atom.
Reaction Conditions:
- Chlorination : Fluorination at the 6-position is achieved using Selectfluor in acetonitrile at 80°C.
- Amination : Treatment with aqueous NH3 (28%) in a sealed tube at 120°C for 12 hours affords the amino derivative.
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Fluorination | Selectfluor, MeCN | 80°C | 85% |
| Amination | NH3 (aq), EtOH | 120°C | 72% |
This pathway is limited by the availability of the chloro precursor and the need for specialized equipment for high-pressure reactions.
Nitro Reduction Pathway
Alternative approaches involve nitration followed by reduction. 6-Fluorobenzo[b]thiophene-2-carboxylic acid is nitrated at the 3-position using fuming HNO3 in H2SO4 at 0°C. Catalytic hydrogenation (H2, Pd/C) or treatment with SnCl2 in HCl reduces the nitro group to an amine.
Nitration-Reduction Sequence:
Nitration :
$$ \text{C}8\text{H}5\text{FO}2\text{S} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4} \text{C}8\text{H}4\text{FNO}_4\text{S} $$
Yield: 68%Reduction :
$$ \text{C}8\text{H}4\text{FNO}4\text{S} + 3\text{H}2 \xrightarrow{\text{Pd/C}} \text{C}8\text{H}6\text{FNO}_2\text{S} $$
Yield: 89%
This method offers regioselective nitration but requires careful control of reaction conditions to avoid over-nitration or decomposition.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of each method:
Mechanistic Insights and Optimization
Cyclization Mechanism:
The microwave-assisted reaction proceeds via a base-mediated cyclocondensation. Methyl thioglycolate’s thiol group attacks the electrophilic carbon adjacent to the nitrile, forming a thioether intermediate. Intramolecular cyclization eliminates HCl, yielding the benzothiophene core.
Solvent Effects:
Polar aprotic solvents like DMSO enhance reaction rates by stabilizing charged intermediates. Substituting DMSO with dimethylformamide (DMF) reduces yields by 15–20%, highlighting the solvent’s critical role.
Industrial-Scale Considerations
For kilogram-scale production, the microwave method is less feasible due to energy constraints. A modified protocol using conventional heating at 110°C for 8 hours in DMSO achieves comparable yields (75–82%). Continuous-flow reactors may further enhance scalability by improving heat transfer and reducing reaction times.
Chemical Reactions Analysis
3-Amino-6-fluorobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The amino and fluorine groups make the compound reactive towards electrophilic and nucleophilic substitution reactions.
Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
3-Amino-6-fluorobenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3-Amino-6-fluorobenzo[b]thiophene-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and fluorine groups enhance its binding affinity and specificity towards these targets. The compound can modulate various biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
3-Amino-6-fluorobenzo[b]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid: This compound has a chlorine atom instead of an amino group, which alters its reactivity and biological activity.
6-Fluorobenzo[b]thiophene: Lacks the amino and carboxylic acid groups, making it less versatile in chemical reactions and biological applications.
The presence of both amino and fluorine groups in this compound makes it unique and valuable for various applications, distinguishing it from other similar compounds.
Biological Activity
3-Amino-6-fluorobenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound recognized for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
Chemical Structure and Properties
This compound features a thiophene ring fused with a benzene structure, an amino group at the third position, a fluorine atom at the sixth position, and a carboxylic acid group at the second position. Its unique structural characteristics contribute to its diverse biological activities.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli , suggesting its potential as a lead compound in antibiotic development .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and apoptosis. Specifically, it has shown promise in targeting the mammalian target of rapamycin (mTOR) pathway, which is crucial in cancer metabolism and growth .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, binding to active sites and disrupting normal enzymatic functions.
- Receptor Modulation : It can modulate receptor activity, influencing signal transduction pathways critical for cellular responses.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus , indicating significant antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Study on Anticancer Effects
In another investigation focused on cancer cell lines, the compound demonstrated a dose-dependent inhibition of cell proliferation in hepatocellular carcinoma (HCC) models. The study reported an IC50 value of 15 µM, highlighting its potential as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| Hepatocellular carcinoma | 15 |
| Non-small cell lung cancer | 20 |
Q & A
Q. What synthetic methodologies are commonly employed for preparing 3-amino-6-fluorobenzo[b]thiophene-2-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step strategies:
- Cyclization : Thiophene ring formation via Gewald reaction or cyclocondensation of α-cyanoketones with sulfur sources.
- Fluorination : Electrophilic fluorination at the 6-position using Selectfluor® or DAST (diethylaminosulfur trifluoride).
- Amination : Introduction of the amino group via Buchwald-Hartwig coupling or nitro reduction .
- Carboxylation : Hydrolysis of ester intermediates (e.g., methyl/ethyl esters) under acidic or basic conditions to yield the carboxylic acid .
Key Optimization Parameters :
| Step | Reagents | Temperature | Yield Range |
|---|---|---|---|
| Fluorination | DAST | 0–25°C | 60–75% |
| Cyclization | Lawesson’s reagent | 80–100°C | 50–65% |
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using C18 columns; ≥98% purity is typical for research-grade material .
- Structural Confirmation :
- NMR : H NMR (DMSO-d6) identifies aromatic protons (δ 7.2–8.2 ppm) and amine protons (δ 5.8–6.5 ppm). F NMR confirms fluorination (δ -110 to -120 ppm) .
- Mass Spectrometry : ESI-MS ([M+H]+ expected m/z = 241.03) .
- Thermal Stability : Melting point analysis (217–220°C) via differential scanning calorimetry .
Q. How should researchers handle stability and storage challenges?
- Methodological Answer :
- Hygroscopicity : Store under vacuum or nitrogen at -20°C to prevent moisture absorption .
- Light Sensitivity : Use amber glass vials to avoid photodegradation of the thiophene ring .
- Long-Term Stability : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks .
Advanced Research Questions
Q. What strategies are used to investigate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Derivatization : Synthesize analogs (e.g., methyl esters, amides) to assess the impact of the carboxylic acid group on bioactivity .
- Fluorine Scanning : Replace the 6-fluoro group with Cl/Br to evaluate electronic effects on binding affinity .
- Biological Assays : Pair synthetic analogs with in vitro assays (e.g., enzyme inhibition, cell viability) to map pharmacophores .
Example SAR Finding :
| Derivative | Modification | IC50 (COX-2 Inhibition) |
|---|---|---|
| Parent compound | None | 1.2 µM |
| Methyl ester | COOH → COOCH3 | 3.8 µM |
Q. How can computational modeling enhance understanding of its biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding modes with COX-2 (PDB: 1PXX). The carboxylic acid group forms hydrogen bonds with Arg120/Arg513 .
- MD Simulations : Perform 100-ns simulations to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .
- Free Energy Calculations : MM-GBSA predicts ΔG binding ≤ -10 kcal/mol for high-affinity analogs .
Q. How can researchers resolve contradictions in reported biological data (e.g., variable IC50 values)?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., RAW 264.7 macrophages) and positive controls (e.g., celecoxib) across studies .
- Purity Verification : Re-test compounds with conflicting data using orthogonal methods (e.g., LC-MS vs. HPLC) .
- Protonation State Adjustment : Perform dose-response curves at pH 7.4 (physiological) vs. pH 6.5 (lysosomal) to assess pH-dependent activity shifts .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
